



Application Notes and Protocols: Quinine in Sharpless Asymmetric Dihydroxylation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from olefins.[1][2][3] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, such as **quinine** and its derivatives.[1][4][5] The use of these ligands allows for predictable and high levels of stereocontrol, making it an invaluable tool in the synthesis of complex chiral molecules, including natural products and pharmaceutical intermediates.[1][3][4][5]

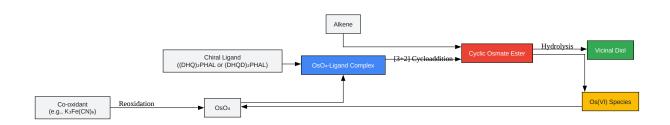
These application notes provide detailed protocols for the use of **quinine**-derived ligands in the Sharpless Asymmetric Dihydroxylation, along with quantitative data for a variety of olefin substrates.

Reaction Mechanism and Stereoselectivity

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the formation of a complex between osmium tetroxide and the chiral **quinine**-derived ligand. This chiral complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate. [1] Subsequent hydrolysis of this intermediate yields the chiral diol and regenerates the osmium catalyst, which is then reoxidized by a stoichiometric co-oxidant.[2][6]



The stereochemical outcome of the dihydroxylation is determined by the choice of the cinchona alkaloid derivative. Ligands derived from dihydro**quinine** (DHQ), such as (DHQ)₂PHAL, typically deliver the hydroxyl groups to the α-face of the olefin when it is oriented according to a mnemonic developed by Sharpless. Conversely, ligands derived from dihydroquinidine (DHQD), such as (DHQD)₂PHAL, deliver the hydroxyl groups to the β-face.[1] Commercially available reagent mixtures, known as AD-mix-α (containing the DHQ-based ligand) and AD-mix-β (containing the DHQD-based ligand), simplify the experimental procedure.[1][5]



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Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Quantitative Data Summary

The following tables summarize the results of the Sharpless Asymmetric Dihydroxylation for a variety of olefin substrates using AD-mix- α and AD-mix- β .



Substrate	Ligand	Product	Yield (%)	ee (%)
Styrene	(DHQD)₂PHAL (in AD-mix-β)	(R)-1-Phenyl-1,2- ethanediol	95	97
trans-Stilbene	(DHQD)₂PHAL (in AD-mix-β)	(R,R)-1,2- Diphenyl-1,2- ethanediol	98	99
cis-Stilbene	(DHQD)₂PHAL (in AD-mix-β)	(1S,2S)-1,2- Diphenyl-1,2- ethanediol	90	92
1-Decene	(DHQ)₂PHAL (in AD-mix-α)	(S)-1,2- Decanediol	85	94
α-Methylstyrene	(DHQD)₂PHAL (in AD-mix-β)	(R)-1-Phenyl-1,2- propanediol	92	88
Indene	(DHQ)₂PHAL (in AD-mix-α)	(1S,2R)-Indane- 1,2-diol	94	96

Table 1: Enantioselective dihydroxylation of various olefins. Data compiled from multiple sources.

Experimental Protocols General Protocol for Asymmetric Dihydroxylation using AD-mix

This protocol is a general procedure for the dihydroxylation of 1 mmol of an olefin.

Materials:

- AD-mix-α or AD-mix-β (1.4 g)
- tert-Butanol (5 mL)
- Water (5 mL)



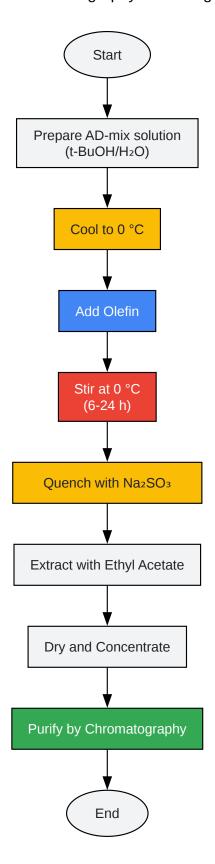
- Olefin (1 mmol)
- Sodium sulfite (1.5 g)
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Silica gel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (5 mL) and water (5 mL).
- Add AD-mix-α or AD-mix-β (1.4 g) to the solvent mixture.
- Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add the olefin (1 mmol) to the stirred mixture. For solid olefins, dissolve them in a minimal amount of tert-butanol before addition.
- Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours depending on the substrate.
- Once the reaction is complete, add sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.



• Purify the crude product by flash chromatography on silica gel to afford the pure vicinal diol.



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Figure 2: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

Protocol for Determination of Enantiomeric Excess (ee) by ¹H NMR Spectroscopy

The enantiomeric excess of the resulting diol can be determined by converting the diol into a diastereomeric mixture using a chiral derivatizing agent, followed by analysis using ¹H NMR spectroscopy. Mosher's acid (or its acyl chloride) is a common derivatizing agent.

Materials:

- Diol sample (approx. 5-10 mg)
- (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
- · Anhydrous pyridine
- Deuterated chloroform (CDCl3) for NMR

Procedure:

- Dissolve the diol sample (1 equivalent) in anhydrous pyridine (0.5 mL) in an NMR tube.
- Add a slight excess of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (1.1 equivalents) to the solution.
- Seal the NMR tube and allow the reaction to proceed at room temperature until the esterification is complete (monitor by TLC or ¹H NMR).
- Acquire the ¹H NMR spectrum of the resulting diastereomeric esters.
- Identify a well-resolved proton signal that is different for the two diastereomers.
- Integrate the corresponding signals for each diastereomer.
- Calculate the enantiomeric excess using the following formula: ee (%) = [|Integration(major diastereomer) Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100



Applications in Drug Development

The Sharpless Asymmetric Dihydroxylation has been instrumental in the synthesis of numerous biologically active compounds and pharmaceutical drugs. The ability to introduce two adjacent stereocenters with high enantioselectivity makes it a key strategy in the construction of chiral building blocks for complex targets. For instance, this methodology has been applied to the synthesis of intermediates for drugs such as the anticancer agent Taxol and the antiviral drug Tamiflu. The vicinal diols produced are versatile intermediates that can be further transformed into a variety of functional groups.

Conclusion

The use of **quinine** and its derivatives as chiral ligands in the Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective method for the synthesis of vicinal diols. The commercially available AD-mix formulations simplify the experimental setup, making this powerful transformation accessible to a broad range of chemists. The detailed protocols and data presented in these notes are intended to facilitate the application of this important reaction in research and development, particularly in the field of drug discovery.

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